molecular formula C11H13BrO3 B12120201 Methyl 2-bromo-3-(4-methoxyphenyl)propanoate

Methyl 2-bromo-3-(4-methoxyphenyl)propanoate

Cat. No.: B12120201
M. Wt: 273.12 g/mol
InChI Key: IWHRERVBQCGNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid, featuring a bromine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(4-methoxyphenyl)propanoate typically involves the bromination of methyl 3-(4-methoxyphenyl)propanoate. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl 3-(4-methoxyphenyl)propanoate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methyl 3-(4-methoxyphenyl)propanoate if hydroxide is used.

    Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid.

    Reduction: Formation of methyl 3-(4-methoxyphenyl)propanoate.

Scientific Research Applications

Methyl 2-bromo-3-(4-methoxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-bromo-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H13BrO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7H2,1-2H3

InChI Key

IWHRERVBQCGNPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.